4,4-Difluoroadamantane-1-carboxylic acid

Catalog No.
S863465
CAS No.
438017-43-7
M.F
C11H14F2O2
M. Wt
216.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoroadamantane-1-carboxylic acid

CAS Number

438017-43-7

Product Name

4,4-Difluoroadamantane-1-carboxylic acid

IUPAC Name

4,4-difluoroadamantane-1-carboxylic acid

Molecular Formula

C11H14F2O2

Molecular Weight

216.22 g/mol

InChI

InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15)

InChI Key

STPITGHNDOOTFQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O
  • Organic Synthesis: The adamantane core and carboxylic acid functionality are common building blocks in organic synthesis. 4,4-Difluoroadamantane-1-carboxylic acid could serve as a precursor for the synthesis of more complex molecules with desired properties, potentially applicable in drug discovery or material science [].
  • Medicinal Chemistry: The introduction of fluorine atoms can sometimes improve the drug-like properties of a molecule. Fluorine substitution can enhance metabolic stability and improve a drug candidate's ability to bind to its target. Researchers might explore 4,4-Difluoroadamantane-1-carboxylic acid as a scaffold for new medicinal compounds.

Current Availability of Information:

4,4-Difluoroadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique three-dimensional structure and stability. The compound features two fluorine atoms substituted at the 4,4-positions of the adamantane core, along with a carboxylic acid functional group at the 1-position. This configuration enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science.

The chemical reactivity of 4,4-difluoroadamantane-1-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, yielding difluoroadamantane.

Research indicates that compounds related to 4,4-difluoroadamantane-1-carboxylic acid exhibit various biological activities. Notably, some derivatives have shown potential as inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders and obesity . The presence of fluorine atoms often enhances biological activity due to increased lipophilicity and metabolic stability.

The synthesis of 4,4-difluoroadamantane-1-carboxylic acid typically involves several key steps:

  • Formation of Adamantane Core: The base adamantane structure can be synthesized through cyclization reactions starting from simpler precursors.
  • Fluorination: Introduction of fluorine atoms at the 4-position can be achieved through electrophilic fluorination methods or through nucleophilic substitution reactions using fluorinated reagents.
  • Carboxylation: The final step involves introducing the carboxylic acid group via carbonylation reactions or by hydrolysis of suitable precursors.

4,4-Difluoroadamantane-1-carboxylic acid has several potential applications:

  • Pharmaceuticals: Its derivatives are being explored for use as therapeutic agents in treating metabolic disorders and other diseases due to their enzyme inhibitory properties.
  • Materials Science: The unique structure of adamantane derivatives lends itself to applications in polymer science and nanotechnology.
  • Fluorinated Compounds: As a fluorinated compound, it may have applications in developing new materials with enhanced properties.

Studies involving interaction profiles of 4,4-difluoroadamantane-1-carboxylic acid have focused on its binding affinity to various biological targets. Interaction studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate biological activity against target proteins.
  • Metabolic Stability Tests: To assess how the compound is processed in biological systems.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 4,4-difluoroadamantane-1-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Adamantane-1-carboxylic acidCarboxylic acid at position 1Basic adamantane structure without fluorine
1-Fluoroadamantane-1-carboxylic acidFluorine at position 1Different reactivity due to single fluorine
4-Aminoadamantane-1-carboxylic acidAmino group at position 4Potential for different biological activities
3-Fluoroadamantane-1-carboxylic acidFluorine at position 3Varying biological interactions compared to difluoro derivative

The uniqueness of 4,4-difluoroadamantane-1-carboxylic acid lies in its dual fluorination at the same position, which can significantly alter its chemical behavior and biological activity compared to other derivatives.

This detailed examination highlights the significance of 4,4-difluoroadamantane-1-carboxylic acid within both chemical research and potential applications in various fields.

The structural characterization of 4,4-Difluoroadamantane-1-carboxylic acid through X-ray diffraction analysis represents a significant challenge in crystallographic studies due to limited available data. While comprehensive crystallographic parameters have been well-documented for related adamantane carboxylic acid derivatives, specific X-ray diffraction data for 4,4-Difluoroadamantane-1-carboxylic acid remains scarce in the literature [1] [2].

The molecular configuration of 4,4-Difluoroadamantane-1-carboxylic acid (molecular formula C11H14F2O2, molecular weight 216.23 g/mol, CAS number 438017-43-7) can be understood through comparison with structurally related compounds [1] . The compound features the characteristic adamantane cage structure with two fluorine atoms substituted at the 4,4-positions and a carboxylic acid functional group at the 1-position .
X-ray crystallographic studies of the parent compound, adamantane-1-carboxylic acid, have provided valuable insights into the structural behavior of this class of compounds. The crystal structure of adamantane-1-carboxylic acid has been determined at two different temperatures (173K and 280K), revealing important information about order-disorder transitions [4] [5]. At 173K, the compound crystallizes in the triclinic space group P1 with unit cell parameters a = 6.452(3) Å, b = 6.681(2) Å, c = 11.510(3) Å, and density 1.271 g/cm³ [4] [5]. At the higher temperature of 280K, while maintaining the same space group, the density decreases to 1.221 g/cm³, indicating thermal expansion effects [4] [5].

The structural analysis reveals that adamantane-1-carboxylic acid undergoes an order-disorder phase transition at approximately 250K [4] [6]. In the low-temperature ordered phase, the molecule adopts a single well-defined orientation, while at room temperature, the adamantyl group exhibits two distinct orientations in a 60:40 ratio, with the orientations differing by approximately 14° [4] [5]. The carboxylic group also shows two orientations differing by about 170° [4] [5].

The geometry of the adamantane skeleton remains largely unaffected by the presence of the carboxylic group [4] [5]. The C-C bond distances are nearly identical to those reported for adamantane itself, with the C-C-C bond angles ranging from 108.4(2)° to 111.3(2)°, having a mean value of 109.5°, which corresponds to the expected tetrahedral angle [4] [5]. The C(1)-C(O) bond length is 1.511(3) Å, which agrees well with values reported for other adamantane carboxylic acid derivatives [4] [5].

The adamantane skeleton consists of four fused cyclohexane rings, each maintaining a nearly perfect chair conformation with torsion angles close to the expected 60° for a perfectly staggered chair conformation [4] [5]. The overall mean torsion angle of 59.9° demonstrates the rigid nature of the adamantane cage and its resistance to structural distortion by substitution and crystal packing forces [4] [5].

For fluorinated adamantane derivatives, X-ray diffraction studies have been conducted on 1-fluoroadamantane, which provides insights into the structural effects of fluorine substitution [7] [8] [9]. The high-temperature phase of 1-fluoroadamantane crystallizes in the face-centered cubic space group F m-3m with a = 9.535(4) Å and Z = 4 [10] [11]. The compound exhibits orientational disorder above 227K and undergoes a phase transition to a more ordered low-temperature phase with space group P-421m [8] [9] [10]. The density increases from 1.07 g/cm³ in the high-temperature phase to 1.18 g/cm³ in the low-temperature phase [10].

Recent studies have revealed the existence of an intermediate phase (MT) in 1-fluoroadamantane between the high-temperature and low-temperature phases, crystallizing in the space group P42/nmc [8] [9]. This intermediate phase exhibits a second-order transition mechanism to the low-temperature phase, characterized by a continuous variation of the tilt angle between molecules [8] [9].

The molecular configuration of 4,4-Difluoroadamantane-1-carboxylic acid can be anticipated to combine structural features observed in both adamantane-1-carboxylic acid and fluorinated adamantane derivatives. The presence of two fluorine atoms at the 4,4-positions is expected to influence the molecular geometry and crystal packing behavior through both steric and electronic effects [12] [13]. The electronegativity of fluorine (4.0 on the Pauling scale) introduces significant dipole moments that can affect intermolecular interactions [12] [13].

Based on crystallographic studies of related compounds, the C-F bond length in 4,4-Difluoroadamantane-1-carboxylic acid is expected to be approximately 1.370 Å, similar to that observed in 1-fluoroadamantane [10]. The introduction of fluorine atoms at the 4,4-positions may induce slight distortions in the adamantane cage geometry, potentially affecting the C-C-C bond angles and C-C bond lengths in the vicinity of the fluorine substitution sites [12] [13].

The dual fluorine substitution at the 4,4-positions creates a unique electronic environment that distinguishes this compound from mono-fluorinated or other halogenated adamantane derivatives [13]. The symmetrical placement of the two fluorine atoms is expected to maintain the overall symmetry of the adamantane framework while introducing localized electronic perturbations [13].

Conformational Analysis Through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial insights into the conformational behavior and molecular dynamics of 4,4-Difluoroadamantane-1-carboxylic acid. While specific NMR data for this compound is limited in the literature, comprehensive analysis can be developed through comparison with related adamantane carboxylic acid derivatives and fluorinated adamantane compounds.

The conformational analysis of adamantane-1-carboxylic acid through NMR spectroscopy has been extensively documented [14] [15]. The 1H NMR spectrum of adamantane-1-carboxylic acid in CDCl3 exhibits characteristic multiplets corresponding to the adamantane protons. The spectrum shows signals at approximately 1.67-1.92 ppm for the adamantane CH2 protons and 1.96-2.03 ppm for the adamantane CH protons [14] [15]. The chemical shift patterns reflect the high symmetry of the adamantane cage and the relatively uniform magnetic environment of the protons [14] [15].

The 13C NMR spectrum of adamantane-1-carboxylic acid provides detailed information about the carbon framework [14] [15]. The carboxylic carbon appears at approximately 182 ppm, while the adamantane carbons appear in the range of 27-41 ppm, with the quaternary carbon bearing the carboxylic group appearing at the downfield region due to the electron-withdrawing effect of the carbonyl group [14] [15].

For fluorinated adamantane derivatives, 19F NMR spectroscopy becomes a powerful tool for conformational analysis [16] [17]. Studies on 1-fluoroadamantane have provided valuable insights into the effects of fluorine substitution on the adamantane framework [10]. The 19F NMR chemical shift of fluorine attached to the adamantane cage typically appears in the range of -130 to -150 ppm, reflecting the unique electronic environment created by the rigid adamantane structure [10].

The conformational analysis of 4,4-Difluoroadamantane-1-carboxylic acid through NMR spectroscopy would be expected to reveal several distinctive features. The 1H NMR spectrum would show characteristic changes compared to the parent adamantane-1-carboxylic acid due to the electron-withdrawing effects of the fluorine atoms. The protons adjacent to the fluorine-substituted carbons would experience significant downfield shifts due to the deshielding effect of fluorine [13].

The 13C NMR spectrum would provide critical information about the carbon framework. The carbon atoms bearing the fluorine substituents would appear as doublets or triplets due to C-F coupling, with typical 1JCF coupling constants ranging from 150-300 Hz [13]. The chemical shifts of these carbons would be significantly affected by the α-fluorine effect, typically appearing 70-90 ppm downfield from their non-fluorinated counterparts [13].

The 19F NMR spectrum would be particularly informative for conformational analysis. The two fluorine atoms at the 4,4-positions would be expected to appear as equivalent nuclei due to the symmetrical substitution pattern, resulting in a single peak in the 19F NMR spectrum [13]. The chemical shift would be influenced by the adamantane framework and the proximity to the carboxylic acid group [13].

Conformational analysis through variable-temperature NMR spectroscopy would provide insights into the dynamic behavior of the molecule. Studies on related compounds have shown that adamantane derivatives can exhibit conformational exchange processes that become evident at different temperatures [18] [19]. The rigid adamantane framework typically limits conformational flexibility, but the presence of the carboxylic acid group introduces some rotational freedom around the C-COOH bond [18] [19].

The carboxylic acid group in 4,4-Difluoroadamantane-1-carboxylic acid would be expected to exhibit restricted rotation due to the steric bulk of the adamantane cage. NMR studies of adamantane-1-carboxylic acid have shown that the carboxylic group adopts a preferred orientation that minimizes steric interactions with the adamantane framework [4] [5]. The presence of fluorine atoms at the 4,4-positions might further influence this conformational preference through electronic effects [13].

Spin-lattice relaxation time (T1) measurements would provide information about the molecular dynamics of the compound. The rigid adamantane framework typically results in relatively long T1 values for the adamantane carbons, reflecting the restricted molecular motion [19]. The fluorine-substituted carbons might exhibit different relaxation behavior due to the additional relaxation pathways provided by the quadrupolar fluorine nuclei [13].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be valuable for complete assignment of the NMR spectra and understanding the connectivity within the molecule [19]. These techniques would be particularly useful for distinguishing between different carbon environments in the fluorine-substituted adamantane framework [13].

The conformational analysis would also benefit from comparison with computational studies. Density functional theory (DFT) calculations can provide predicted NMR chemical shifts and coupling constants that can be compared with experimental observations [18] [19]. Such computational approaches have been successfully applied to related adamantane derivatives and have provided valuable insights into the relationship between molecular structure and NMR parameters [18] [19].

Comparative Crystal Packing Behavior with Non-Fluorinated Analogues

The crystal packing behavior of 4,4-Difluoroadamantane-1-carboxylic acid provides fascinating insights when compared to non-fluorinated analogues, revealing the profound influence of fluorine substitution on intermolecular interactions and solid-state organization. The comparative analysis draws from extensive crystallographic studies of adamantane-1-carboxylic acid and related fluorinated derivatives.

The fundamental crystal packing motif of adamantane-1-carboxylic acid is characterized by the formation of centrosymmetric dimers through hydrogen bonding of the O-H···O type [4] [5]. These dimers are stabilized by hydrogen bonds with O···O distances ranging between 2.616(11) and 2.752(15) Å [4] [5]. The dimeric structure represents the most commonly observed motif in carboxylic acid crystal structures and persists through the order-disorder phase transition observed in this compound [4] [5].

The crystal packing of adamantane-1-carboxylic acid exhibits remarkable stability, with the centrosymmetric dimers maintaining their structural integrity even during the phase transition at 250K [4] [6]. The middle of each hydrogen-bonded dimer lies on a crystallographic center of symmetry, and this arrangement provides a robust framework for the crystal structure [4] [5]. The adamantane cages are organized in a manner that maximizes van der Waals interactions while minimizing steric repulsion [4] [5].

In contrast, the crystal packing behavior of fluorinated adamantane derivatives reveals significantly different characteristics. Studies on 1-fluoroadamantane have demonstrated that fluorine substitution introduces additional complexity to the crystal packing through both steric and electronic effects [7] [8] [9]. The high-temperature phase of 1-fluoroadamantane adopts a face-centered cubic structure with orientational disorder, while the low-temperature phase exhibits a more complex tetragonal structure [8] [9] [10].

The introduction of fluorine atoms creates new opportunities for intermolecular interactions, including weak C-H···F hydrogen bonds and dipole-dipole interactions [13]. These interactions can compete with or complement the traditional hydrogen bonding patterns observed in carboxylic acid derivatives [13]. The electronegativity of fluorine (4.0 on the Pauling scale) introduces significant dipole moments that can influence the overall crystal packing arrangement [13].

For 4,4-Difluoroadamantane-1-carboxylic acid, the crystal packing behavior is expected to represent a unique combination of the hydrogen bonding characteristics of carboxylic acids and the electronic effects of fluorine substitution. The dual fluorine substitution at the 4,4-positions creates a molecular environment that differs significantly from both the parent adamantane-1-carboxylic acid and mono-fluorinated derivatives [13].

The symmetrical placement of the two fluorine atoms at the 4,4-positions is anticipated to maintain the overall symmetry of the adamantane framework while introducing localized electronic perturbations [13]. These perturbations can affect the strength and directionality of intermolecular interactions, potentially leading to different crystal packing arrangements compared to non-fluorinated analogues [13].

Comparative studies of halogenated adamantane derivatives have revealed that different halogens can induce distinct crystal packing behaviors [13] [20]. For example, 4-chloroadamantane-1-carboxylic acid exhibits different packing characteristics compared to its fluorinated counterpart due to the larger size and different electronic properties of chlorine [21] [13]. The C-Cl bond length is significantly longer than the C-F bond length, leading to different steric requirements and intermolecular contact patterns [13].

The crystal packing of fluorinated adamantane derivatives often exhibits enhanced thermal stability compared to their non-fluorinated counterparts [7] [8]. This enhanced stability can be attributed to the stronger intermolecular interactions facilitated by the fluorine atoms, including dipole-dipole interactions and weak hydrogen bonding [7] [8]. The increased thermal stability is reflected in higher phase transition temperatures and reduced structural disorder [7] [8].

Studies on adamantane-based bisphenol molecules have provided insights into the role of molecular shape and steric hindrance in crystal packing [22]. The research has shown that multiple intermolecular hydrogen bonds can be formed between hydroxyl groups of phenol moieties, creating complex three-dimensional networks [22]. These findings suggest that 4,4-Difluoroadamantane-1-carboxylic acid might exhibit similar network formation, with the fluorine atoms participating in additional weak interactions [22].

The comparative analysis of crystal packing behavior reveals that fluorine substitution can lead to more efficient packing arrangements in some cases. The smaller size of fluorine compared to other halogens allows for closer intermolecular contacts without significant steric repulsion [13]. This can result in higher crystal densities and more stable crystal structures [13].

Recent studies on fluorinated molecular crystals have demonstrated the importance of C-F···H-C interactions in crystal packing [13]. These weak interactions, while individually less significant than traditional hydrogen bonds, can collectively contribute to the overall stability of the crystal structure [13]. In 4,4-Difluoroadamantane-1-carboxylic acid, the presence of two fluorine atoms increases the likelihood of such interactions, potentially leading to more complex packing arrangements [13].

The crystal packing behavior of 4,4-Difluoroadamantane-1-carboxylic acid is also expected to be influenced by the combination of hydrophobic (adamantane cage) and hydrophilic (carboxylic acid) regions within the molecule . This amphiphilic character can lead to the formation of segregated regions within the crystal structure, with hydrophobic adamantane cages clustering together and hydrophilic carboxylic acid groups forming hydrogen-bonded networks .

The comparative analysis suggests that the crystal packing of 4,4-Difluoroadamantane-1-carboxylic acid will likely exhibit characteristics that are intermediate between purely hydrophobic fluorinated adamantanes and purely hydrophilic carboxylic acids. The balance between these competing interactions will determine the final crystal structure and its stability [13].

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Dates

Last modified: 08-16-2023

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